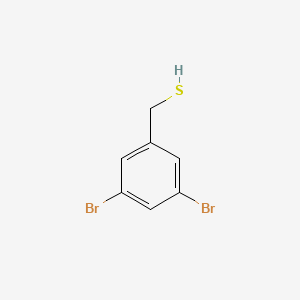

(3,5-Dibromophenyl)methanethiol

CAS No.:

Cat. No.: VC17779362

Molecular Formula: C7H6Br2S

Molecular Weight: 282.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6Br2S |

|---|---|

| Molecular Weight | 282.00 g/mol |

| IUPAC Name | (3,5-dibromophenyl)methanethiol |

| Standard InChI | InChI=1S/C7H6Br2S/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 |

| Standard InChI Key | OQFNIFRCLFGULX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)CS |

Introduction

Structural and Molecular Characteristics

The molecular structure of (3,5-dibromophenyl)methanethiol is defined by its IUPAC name, (3,5-dibromophenyl)methanethiol, and canonical SMILES notation C1=CC(=C(C=C1CS)Br)Br. The compound’s symmetry and electron-withdrawing bromine substituents enhance its reactivity in electrophilic and nucleophilic reactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C7H6Br2S |

| Molecular Weight | 282.00 g/mol |

| InChI | InChI=1S/C7H6Br2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 |

| InChIKey | MVKDIMAZOCPSSK-UHFFFAOYSA-N |

| PubChem CID | 91874401 |

The bromine atoms at the 3- and 5-positions of the phenyl ring create steric and electronic effects that influence solubility and stability. The compound is typically soluble in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), though exact solubility data remain undocumented.

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is dominated by:

-

Nucleophilic Substitution: Bromine atoms at the meta positions facilitate aromatic substitution reactions, enabling coupling with amines or alkoxides.

-

Thiol-Disulfide Exchange: The -SH group participates in redox reactions, forming disulfide bridges under oxidative conditions.

Comparative Analysis with Related Compounds

The meta-substitution pattern in (3,5-dibromophenyl)methanethiol offers distinct steric advantages over ortho- or para-substituted analogs, potentially improving regioselectivity in coupling reactions.

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Multi-step routes and low yields (e.g., 40% in related compounds ).

-

Limited Bioactivity Data: No direct studies on toxicity or pharmacological effects.

Future research should prioritize:

-

Optimized Synthesis: Developing one-pot methods or catalytic bromination-thiolation sequences.

-

Biological Screening: Evaluating anticancer, antimicrobial, or anti-inflammatory activity.

-

Polymer Applications: Testing crosslinking efficiency in thiourethane or polysulfide networks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume